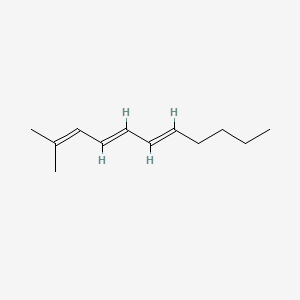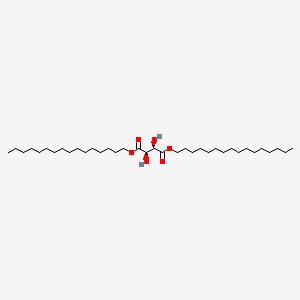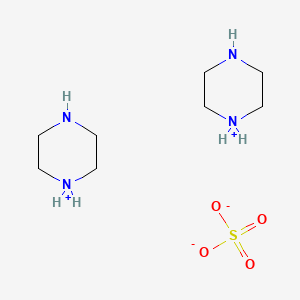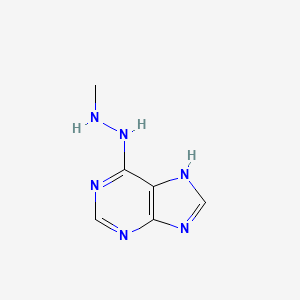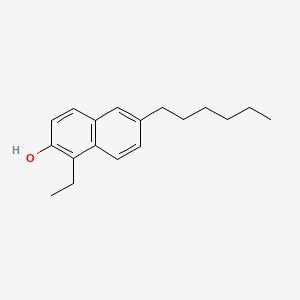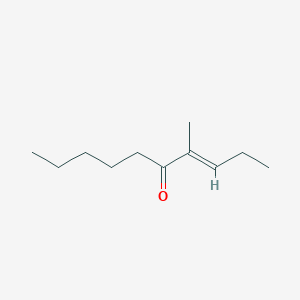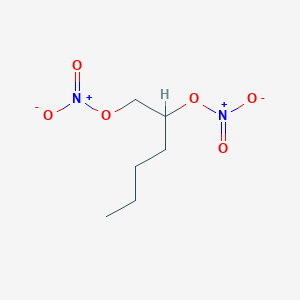
1,2-Hexanediol, dinitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Hexandiol dinitrate is an organic compound with the molecular formula C6H12N2O6 It is a derivative of 1,2-hexanediol, where both hydroxyl groups are replaced by nitrate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Hexandiol dinitrate can be synthesized through the nitration of 1,2-hexanediol. The nitration process typically involves the reaction of 1,2-hexanediol with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions usually require controlled temperatures to avoid decomposition and ensure high yield.
Industrial Production Methods
Industrial production of 1,2-hexandiol dinitrate follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and maintaining optimal reaction conditions to achieve high purity and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Hexandiol dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrate groups back to hydroxyl groups.
Substitution: Nitrate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of hexanedioic acid derivatives.
Reduction: Regeneration of 1,2-hexanediol.
Substitution: Formation of various substituted hexanediol derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Hexandiol dinitrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacturing of polymers, resins, and other industrial products.
Wirkmechanismus
The mechanism of action of 1,2-hexandiol dinitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator that activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). This activation results in the relaxation of smooth muscle cells and vasodilation, which can have various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Hexanediol: The parent compound with hydroxyl groups instead of nitrate groups.
Isosorbide dinitrate: Another nitrate ester with similar vasodilatory properties.
1,6-Hexanediol: A related diol with a different carbon chain length.
Uniqueness
1,2-Hexandiol dinitrate is unique due to its specific structure and the presence of nitrate groups, which impart distinct chemical and biological properties. Its ability to release nitric oxide upon decomposition differentiates it from other similar compounds and makes it valuable in various applications.
Eigenschaften
CAS-Nummer |
110539-07-6 |
|---|---|
Molekularformel |
C6H12N2O6 |
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
1-nitrooxyhexan-2-yl nitrate |
InChI |
InChI=1S/C6H12N2O6/c1-2-3-4-6(14-8(11)12)5-13-7(9)10/h6H,2-5H2,1H3 |
InChI-Schlüssel |
YUWYAYLMKPCSHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CO[N+](=O)[O-])O[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



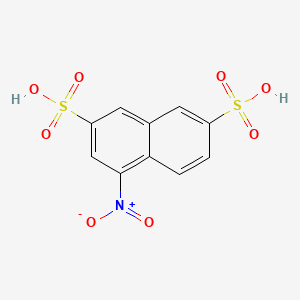
![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride](/img/structure/B12652160.png)
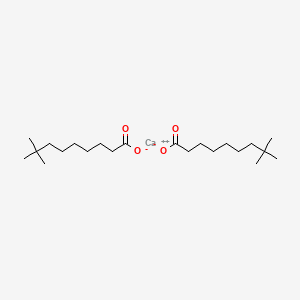

![Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12652204.png)

